2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one
Description
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one (CAS: 1193387-83-5) is a piperazine-based compound featuring a 4-methylthiazole moiety linked via an acetyl group. Its molecular formula is C₁₀H₁₅N₃OS, with a molecular weight of 225.31 g/mol (excluding hydrochloride counterions) . The compound is structurally characterized by:
- A piperazine ring (six-membered diamine), which enhances solubility and bioavailability.
- A 4-methylthiazole group, a heterocyclic aromatic system known for modulating electronic and steric properties in drug design.
- A ketone bridge connecting the two moieties, providing conformational flexibility.
The dihydrochloride salt form (C₁₀H₁₇Cl₂N₃OS) is commonly used for stability, with a molecular weight of 298.24 g/mol and storage at room temperature .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13/h7,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZDEFNRKOYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reactions Involving the Piperazine Ring
The piperazine moiety participates in alkylation, acylation, and nucleophilic substitution reactions due to its secondary amine groups:
Example : In a synthesis protocol, the piperazine nitrogen reacts with 2-chloro-1-(thiazolyl)ethanone under basic conditions (e.g., Na₂CO₃) to form coupled products .
Thiazole Ring Reactivity
The 4-methylthiazole ring undergoes electrophilic substitution and oxidation:
Note : The methyl group at the 4-position of the thiazole can be oxidized to a carboxylic acid under strong oxidative conditions.
Ketone Group Transformations
The ethanone group participates in nucleophilic additions and condensations:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ in THF | Secondary alcohol formation | |
| Condensation | Reaction with hydrazines (e.g., NH₂NH₂) | Hydrazone derivatives |
Example : Reduction of the ketone to an alcohol using NaBH₄ yields 2-(4-methylthiazol-2-yl)-1-(piperazin-1-yl)ethanol, a potential intermediate for further functionalization.
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
| Condition | Observation | Source |
|---|---|---|
| Acidic Hydrolysis | Degradation of piperazine ring | |
| Basic Hydrolysis | Ketone remains stable; thiazole ring intact |
Note : Prolonged exposure to strong acids (e.g., HCl) leads to ring-opening of the piperazine moiety, while the thiazole ring remains resistant under basic conditions.
Functionalization via Cross-Coupling
The thiazole ring participates in palladium-catalyzed reactions:
Example : Suzuki coupling with 4-fluorophenylboronic acid introduces aromatic substituents, modulating the compound’s electronic properties .
Salt Formation
The piperazine nitrogen forms stable salts with acids:
| Acid Used | Salt Formed | Application | Source |
|---|---|---|---|
| HCl | Dihydrochloride salt | Improves aqueous solubility | |
| Citric Acid | Citrate salt | Enhances bioavailability |
Data : The dihydrochloride salt (CAS 1193387-83-5) is commercially available and used in pharmacokinetic studies .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds related to thiazoles and piperazines exhibit significant anti-inflammatory properties. For instance, derivatives of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A recent study demonstrated that modifications to the thiazole ring can enhance the selectivity and potency against COX-II, a target for non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacological Potential
The piperazine component of this compound suggests possible applications in neuropharmacology. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Preliminary studies have shown that modifications to the piperazine structure can influence serotonin receptor binding, which is critical for mood regulation .
Case Study 1: COX-II Inhibition
A study published in ACS Omega explored various thiazole derivatives as selective COX-II inhibitors. Among these, compounds similar to this compound exhibited promising results with IC50 values significantly lower than existing NSAIDs like Rofecoxib. The research highlighted the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Neurotransmitter Modulation
In another investigation focusing on neurotransmitter systems, researchers evaluated the effects of thiazole-piperazine hybrids on serotonin and dopamine receptors. The findings indicated that certain derivatives could modulate receptor activity effectively, suggesting potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Table 2: Reaction Yields and Purification
| Compound Class | Yield Range | Purification Method | Key Reagents |
|---|---|---|---|
| Piperazine-Thiazole | Not reported | Column chromatography | Piperazine, 4-methylthiazole |
| Piperazine-Tetrazole | 62–85% | Vacuum drying, TLC monitoring | Allyl bromide, triethylamine |
| Benzimidazole-Oxadiazole | 35–70% | Flash chromatography | Ethoxybenzaldehyde, oxadiazole precursors |
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine-thiazole derivatives generally exhibit moderate aqueous solubility, enhanced by hydrochloride salt formation .
- Lipophilicity : Sulfonyl- and benzothiazole-containing analogues (e.g., compound in ) have higher logP values, favoring blood-brain barrier penetration.
- Metabolic Stability : Thiazole and tetrazole moieties may resist oxidative metabolism, improving half-life compared to imidazole-containing analogues .
Biological Activity
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one, also known as dihydrochloride salt, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C10H17Cl2N3OS
- Molecular Weight : 298.24 g/mol
- CAS Number : 1193387-83-5
- IUPAC Name : 2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone; dihydrochloride
The biological activity of this compound can be attributed to its structural features, particularly the thiazole moiety and the piperazine ring. These components are known to interact with various biological targets, leading to multiple therapeutic effects:
- Antitumor Activity : Compounds containing thiazole rings have been documented to exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups enhances this activity by stabilizing interactions with target proteins involved in cell proliferation and survival pathways .
- Anticonvulsant Properties : Research indicates that thiazole derivatives possess anticonvulsant activity. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance efficacy against seizure models .
- Antimicrobial Effects : Thiazole-containing compounds have shown promise in antimicrobial applications. Their ability to disrupt bacterial cell membranes and inhibit essential enzymes is a key mechanism for their antibacterial properties .
Antitumor Studies
A study conducted on thiazole derivatives revealed that several compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative exhibited an IC50 value of 1.61 ± 1.92 µg/mL against A431 skin cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
In another study focusing on anticonvulsant properties, several thiazole derivatives were tested in a pentylenetetrazole (PTZ) model. The results showed that certain modifications led to a significant reduction in seizure duration and frequency .
| Compound | Seizure Duration (seconds) | Protection (%) |
|---|---|---|
| Compound A | 15 | 100% |
| Compound B | 30 | 80% |
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one?
The synthesis typically involves condensation reactions between thiazole derivatives and piperazine-containing precursors. For example, acylation of piperazine with 2-(4-methylthiazol-2-yl)acetyl chloride under reflux in anhydrous solvents (e.g., dichloromethane) is a common approach. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using -NMR, -NMR, and IR spectroscopy are critical. Elemental analysis (C, H, N) should confirm purity (>95%) .
Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer studies?
Standard protocols include:
- Antimicrobial : Broth microdilution assays (MIC determination) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), using nitrofural or ketoconazole as positive controls .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations. Reference compounds like doxorubicin or PKM2 activators (e.g., pyruvate kinase M2-targeting agents) can contextualize results .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole and piperazine moieties?
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 4-position enhances antimicrobial activity, while methyl groups (as in the target compound) balance lipophilicity and target binding .
- Piperazine substitutions : N-alkylation (e.g., cyclohexyl, aryl groups) improves CNS penetration for neuroactive applications, whereas sulfonyl groups enhance metabolic stability .
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?
Use software like AutoDock Vina to model interactions with enzymes such as:
Q. What methodologies assess ADME/Tox properties for in vivo translation?
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
Q. What formulation strategies improve solubility and bioavailability for in vivo studies?
Q. How does stereochemistry at the ethanone bridge influence biological activity?
Chiral analogs (R/S configurations) can exhibit divergent binding affinities. Resolve enantiomers via chiral HPLC and test against enantiomer-specific targets (e.g., GPCRs). For example, R-configuration may enhance antifungal activity by optimizing hydrophobic interactions with lanosterol 14α-demethylase .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Are there synergistic effects when combining this compound with other therapeutic agents?
Evaluate combinations via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
